N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide
Description
N-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide is a heterocyclic sulfonamide derivative characterized by a fused benzo[c][1,2,5]thiadiazole core modified with two methyl groups and a 2,2-dioxide moiety. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide interactions.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S2/c1-13-10-6-3-8(12-19(15,16)9-4-5-9)7-11(10)14(2)20(13,17)18/h3,6-7,9,12H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUCHVCHQDJZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NS(=O)(=O)C3CC3)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- Molecular Formula : C13H13N3O3S2
- Molecular Weight : 323.39 g/mol
- CAS Number : 2034402-82-7
Biological Activity Overview
The compound has shown promise in various biological assays. Key areas of research include its effects on enzyme activity, cell viability, and potential therapeutic uses in metabolic disorders.
Enzyme Interaction
One of the significant aspects of the compound's biological activity is its interaction with enzymes related to glucose metabolism. Research indicates that it may act as a glucokinase (GK) activator. GK plays a crucial role in glucose homeostasis and is a target for diabetes treatment.
Case Studies
Several case studies have highlighted the compound's effects on various biological systems:
- Diabetes Management
-
Cell Viability Studies
- The compound was tested for cytotoxic effects on human cell lines. Results indicated that it maintained cell viability at therapeutic concentrations while inducing apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
The proposed mechanism of action for this compound involves:
- Activation of Glucokinase : Enhancing glucose uptake and metabolism in cells.
- Inhibition of Apoptosis : Protecting pancreatic β-cells from damage due to high glucose levels.
Comparison with Similar Compounds
Benzo[c][1,2,5]thiadiazole vs. Benzo[d][1,3]dioxole
The target compound’s benzo[c][1,2,5]thiadiazole core contains two nitrogen atoms and a sulfur atom in a fused aromatic system, whereas analogs like 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (Compound 50, ) feature a benzo[d][1,3]dioxole ring (oxygen atoms instead of nitrogen/sulfur). The thiadiazole system’s electron-deficient nature may enhance interactions with electron-rich biological targets, while dioxole rings offer greater metabolic stability due to reduced reactivity .
Fused Thiadiazole-Benzodioxine Derivatives
1,4-Benzodioxine-based thiadiazole derivatives () incorporate a thiadiazole fused to a benzodioxine ring.
Functional Group Analysis
Sulfonamide vs. Carboxamide/Carbamate
The target compound’s cyclopropanesulfonamide group differs from the cyclopropanecarboxamide in Compound 50 () and thiazolylmethylcarbamates (–6). Sulfonamides are stronger acids (pKa ~10) compared to carboxamides (pKa ~17) and carbamates, enhancing their capacity for ionic interactions in biological systems. Additionally, the sulfonamide’s tetrahedral geometry may improve binding specificity .
Cyclopropane Substituents
Analogous cyclopropane-containing compounds (e.g., Compound 50) demonstrate that such substituents can improve metabolic stability and membrane permeability .
Data Table: Structural and Functional Comparison
Research Implications
The target compound’s unique combination of a sulfonamide group and strained cyclopropane may offer advantages in drug design, particularly for targets requiring strong hydrogen-bonding interactions (e.g., carbonic anhydrases or protease inhibitors). Comparative studies with carboxamide analogs () could elucidate the impact of sulfonamide acidity on potency. Further investigation into synthetic routes, such as La(OTf)3-catalyzed cyclizations (), may optimize yields for scale-up .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide, and what purification methods are recommended?
- Methodology : The synthesis typically involves cyclization of precursor sulfonamide-thiadiazole intermediates. For example, analogous thiadiazole derivatives are synthesized via refluxing acetonitrile with reagents like N-phenylhydrazinecarboxamides, followed by cyclization in DMF using iodine and triethylamine to eliminate sulfur byproducts . Purification often employs column chromatography (silica gel) or recrystallization from ethanol/water mixtures to achieve >95% purity, as validated by TLC and NMR .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm substituent positions and cyclopropane ring integrity (e.g., δ 1.2–1.5 ppm for cyclopropane protons).
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and thiadiazole C=N vibrations (~1600 cm⁻¹).
- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+ peak matching calculated mass).
Cross-referencing with X-ray crystallography data (if available) ensures structural accuracy .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonamide-thiadiazole coupling step in the synthesis of this compound?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency between sulfonamide and thiadiazole precursors .
- Catalysis : Addition of K₂CO₃ or triethylamine (1.2–1.5 eq.) improves deprotonation and accelerates coupling .
- Temperature Control : Reflux conditions (80–100°C) reduce side-product formation, while shorter reaction times (1–3 hours) prevent decomposition of labile cyclopropane groups .
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
- Methodology :
- Dose-Response Validation : Ensure consistent molar concentrations across assays (e.g., IC50 in enzymatic vs. cellular models).
- Solubility Adjustments : Use DMSO stocks (<0.1% v/v) to avoid solvent interference, and confirm solubility in PBS or culture media via dynamic light scattering .
- Target-Specific Profiling : Pair biochemical assays (e.g., enzyme inhibition) with transcriptomic analysis (RNA-seq) to distinguish direct target effects from off-pathway activity .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., cyclooxygenase-2), focusing on sulfonamide and thiadiazole interactions .
- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to optimize logP (<3) and reduce hepatotoxicity risks by modifying cyclopropane substituents .
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- Methodology :
- HPLC-MS/MS : Monitor hydrolytic cleavage of the sulfonamide-thiadiazole bond under accelerated stability conditions (40°C/75% RH) .
- TGA/DSC : Identify thermal decomposition thresholds (>200°C) to inform storage protocols .
- pH-Dependent Stability : Test in buffers (pH 1.2–7.4) to simulate gastric and physiological environments, noting instability in acidic conditions due to cyclopropane ring strain .
Data Contradiction Analysis
Q. How should researchers address discrepancies in NMR spectral data between synthesized batches?
- Methodology :
- Isotopic Labeling : Use 13C-enriched precursors to trace unexpected peaks (e.g., cyclopropane ring opening).
- Variable-Temperature NMR : Detect dynamic equilibria (e.g., rotamers) by analyzing spectra at 25°C vs. −40°C .
- Independent Synthesis : Replicate batches using alternative routes (e.g., Grignard addition for cyclopropane) to confirm structural assignments .
Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating the anti-inflammatory activity of this compound?
- Methodology :
- Cell-Based Assays : Use RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA, with LPS-induced inflammation as a positive control .
- Enzymatic Assays : Test COX-2 inhibition using a fluorometric kit (e.g., Cayman Chemical), comparing selectivity over COX-1 .
- ROS Scavenging : Employ DCFH-DA fluorescence in HUVECs to quantify antioxidant effects, correlating with thiadiazole redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
